NUP100 protein, S cerevisiae
Description
Overview of the Nuclear Pore Complex (NPC) in Saccharomyces cerevisiae
The NPC is a massive, sophisticated protein assembly embedded in the nuclear envelope, the double membrane that encloses the genetic material in eukaryotic cells. nih.govyeastgenome.org It functions as the sole gateway for molecular traffic between the nucleus and the cytoplasm. pnas.org
Compositional Architecture of the Yeast NPC
The Nups can be broadly categorized into three main classes: transmembrane Nups that anchor the complex to the nuclear envelope, scaffold Nups that form the core structure, and phenylalanine-glycine (FG)-repeat Nups that line the central channel and are crucial for transport regulation. biologists.comnih.gov The yeast NPC, while smaller and less elaborate than its vertebrate counterpart, shares these fundamental structural features. yeastgenome.org
Interactive Data Table: Key Components of the Saccharomyces cerevisiae NPC
| Component Class | General Function | Examples in Yeast |
| Transmembrane Nups | Anchor the NPC to the nuclear envelope. biologists.com | Pom152, Pom34, Ndc1 biologists.com |
| Scaffold Nups | Form the core structural framework of the NPC. biologists.com | Nup170, Nup157, Nup188 complex |
| FG-Nups | Mediate the transport of macromolecules through the central channel. ontosight.ai | NUP100, Nup116, Nsp1 molbiolcell.orgplos.org |
General Role of the NPC in Nucleocytoplasmic Transport
The NPC acts as a highly selective gatekeeper, controlling the passage of molecules in and out of the nucleus. pnas.org While small molecules can diffuse freely through the pore, the transport of larger macromolecules, such as proteins and RNAs, is a tightly regulated process. nih.gov This active transport is mediated by transport receptors, including karyopherins (also known as importins and exportins), which recognize and bind to specific signals on their cargo molecules. nih.gov
The transport process is an energy-dependent mechanism that relies on the small GTPase Ran. nih.gov The FG-Nups, with their characteristic phenylalanine-glycine repeats, create a selective permeability barrier within the central channel. molbiolcell.org Transport receptors interact with these FG-repeats, allowing the cargo-receptor complexes to move through the pore. nih.gov This intricate system ensures that only authorized molecules traverse the nuclear envelope, maintaining the distinct molecular compositions of the nucleus and cytoplasm, which is critical for proper cellular function, including gene expression and regulation. ontosight.ainih.gov
Classification and Identity of NUP100 Protein
NUP100 is a well-characterized nucleoporin that holds a specific and vital position within the functional landscape of the yeast NPC. ontosight.ai
NUP100 as a Phenylalanine-Glycine (FG)-Nucleoporin
NUP100 is classified as a phenylalanine-glycine (FG)-nucleoporin, a family of proteins characterized by domains rich in FG repeats. ontosight.ainih.gov These repeats are interspersed with polar spacer regions. nih.gov Specifically, Nup100p contains multiple repeats of the amino acids GLFG (glycine-leucine-phenylalanine-glycine). yeastgenome.org These FG domains are intrinsically disordered and extend into the central channel of the NPC, forming a selective barrier that regulates the passage of macromolecules. molbiolcell.orgnih.gov
The FG repeats serve as docking sites for transport receptors, facilitating the translocation of cargo across the nuclear envelope. nih.gov NUP100, along with its paralog NUP116, is considered a long FG-Nup and plays a direct role in both nucleocytoplasmic transport and maintaining the permeability barrier of the NPC. pax-db.orgoup.com The interaction between the GLFG repeats of Nup100p and transport factors like Kap95p is crucial for processes such as the recycling of transport factors from the nucleus back to the cytoplasm. yeastgenome.org
Genetic Locus and Gene Products in Saccharomyces cerevisiae
The NUP100 gene (also known as NSP100) is located on the yeast chromosome and is designated by the systematic name YKL068W. yeastgenome.org It encodes the Nup100 protein, which has a molecular weight of approximately 100 kDa. yeastgenome.org NUP100 is not an essential gene for the viability of the yeast cell under standard laboratory conditions. yeastgenome.org However, its deletion can lead to synthetic lethality when combined with mutations in other genes encoding nucleoporins or other components of the nucleocytoplasmic transport machinery. yeastgenome.org
NUP100 has a paralog, NUP116, which is believed to have arisen from a whole genome duplication event. yeastgenome.orgthebiogrid.org These two proteins share sequence similarity and have some overlapping functions. yeastgenome.org The Nup100 protein itself is localized to the central core of the nuclear pore complex. pax-db.orgthebiogrid.org
Interactive Data Table: Genetic and Protein Details of NUP100
| Feature | Description | Reference |
| Standard Gene Name | NUP100 | yeastgenome.org |
| Systematic Name | YKL068W | yeastgenome.org |
| Aliases | NSP100 | yeastgenome.org |
| Feature Type | Open Reading Frame (ORF), Verified | yeastgenome.org |
| Description | FG-nucleoporin component of the central core of the NPC. pax-db.orgthebiogrid.org | yeastgenome.orgpax-db.orgthebiogrid.org |
| Paralog | NUP116 | yeastgenome.orgthebiogrid.org |
| Protein Length | 959 amino acids | uniprot.org |
| Molecular Weight | 100005.5 Da | yeastgenome.org |
Historical Context of NUP100 Discovery and Initial Characterization
The identification and characterization of NUP100 are intertwined with the broader effort to dissect the composition and function of the yeast nuclear pore complex. Many of the yeast nucleoporins, including NUP100, were identified through various genetic and biochemical approaches aimed at understanding nucleocytoplasmic transport. yeastgenome.orguniprot.org
Early studies focused on identifying the full complement of proteins that constitute the yeast NPC. nih.govnih.gov Through the purification of highly enriched NPC fractions and subsequent protein identification, researchers were able to create a comprehensive map of the NPC's molecular architecture. nih.govuniprot.org NUP100 was identified as one of these core components. nih.gov
Further characterization revealed its nature as an FG-nucleoporin containing GLFG repeats. yeastgenome.org Genetic studies, particularly the analysis of synthetic lethal interactions, were instrumental in uncovering the functional relationships between NUP100 and other nucleoporins and transport factors. yeastgenome.org It was also established that NUP100 and NUP116 are similar proteins that may have arisen from a gene duplication event. yeastgenome.org More recent research has also explored the potential for Nup100 to form prion-like aggregates, highlighting the conformational flexibility that is critical for the function of GLFG nucleoporins. mit.edumit.edu
Properties
CAS No. |
148997-71-1 |
|---|---|
Molecular Formula |
C11H12N2 |
Synonyms |
NUP100 protein, S cerevisiae |
Origin of Product |
United States |
Molecular Function and Biological Roles of Nup100 Protein
NUP100 in Nucleocytoplasmic Transport Mechanisms
NUP100 functions as a central player in the bidirectional transport of molecules across the nuclear envelope. uniprot.org It is classified as an FG-nucleoporin due to the presence of domains rich in phenylalanine-glycine (FG) repeats. nih.gov These repeats serve as docking sites for nuclear transport receptors (NTRs), which chaperone cargo molecules through the NPC. nih.gov The specific type of repeat found in NUP100 is the glycine-leucine-phenylalanine-glycine (GLFG) motif, which distinguishes its function from other FG-nucleoporins. nih.govyeastgenome.org NUP100 is involved in multiple transport pathways, underscoring its importance in cellular homeostasis. uniprot.org
The nuclear pore complex establishes a selective permeability barrier that allows the free passage of small molecules while restricting the movement of larger macromolecules. thebiogrid.orgnih.gov The FG-repeat domains of nucleoporins, including NUP100, are intrinsically disordered and line the central channel of the NPC, forming a dense, gel-like meshwork that acts as this selective barrier. constantsystems.compnas.org
NUP100, along with its paralog NUP116 and other GLFG-nucleoporins like Nup49 and Nup57, is a strong contributor to this barrier. constantsystems.comyeastgenome.org The GLFG repeats, in particular, are crucial for limiting the passive diffusion of large molecules through the pore. nih.gov These repeats create a physical sieve and provide binding sites for transport receptors, thereby ensuring that only specific, cargo-bound receptors can efficiently traverse the NPC. nih.govnih.gov This dual function is essential for maintaining the distinct molecular compositions of the nucleus and cytoplasm. constantsystems.com
Table 1: Key Features of NUP100 in NPC Barrier Formation
| Feature | Description | Significance |
| Protein Family | FG-Nucleoporin | A class of nucleoporins with phenylalanine-glycine repeats that form the NPC's selective barrier. nih.gov |
| Repeat Type | Glycine-Leucine-Phenylalanine-Glycine (GLFG) | A specific subset of FG-repeats that are critical for limiting passive diffusion and interacting with transport factors. nih.govyeastgenome.org |
| Structural State | Natively Unfolded/Intrinsically Disordered | The FG-repeat regions lack a fixed secondary structure, allowing them to form a flexible, gel-like meshwork within the NPC channel. pnas.org |
| Primary Function | Selective Permeability | Prevents unregulated passage of large molecules while facilitating the movement of specific transport receptor-cargo complexes. nih.govnih.gov |
The export of messenger RNA from the nucleus to the cytoplasm is a fundamental step in gene expression. biorxiv.org NUP100 is directly implicated in this process, playing a role in the translocation of messenger ribonucleoprotein (mRNP) complexes through the NPC. yeastgenome.org
NUP100 is involved in the export of polyadenylated [poly(A)+] RNA, which constitutes the majority of cellular mRNA. uniprot.org The proper export of these mRNAs is essential for the synthesis of most proteins. While NUP100 is not an essential gene, its absence can lead to defects in poly(A)+ RNA export, highlighting its supportive but important role in this constitutive pathway. yeastgenome.org
Eukaryotic cells respond to environmental stress, such as heat shock, by rapidly altering their gene expression patterns. nih.gov This involves shutting down the export of most "housekeeping" mRNAs while selectively exporting mRNAs that encode stress-response proteins. nih.govcuny.edu NUP100 is specifically involved in the nuclear export of mRNA in response to heat stress. yeastgenome.org This suggests that NUP100 is part of a specialized export pathway that becomes critical for cell survival under adverse conditions, ensuring that the necessary protective proteins can be synthesized in the cytoplasm. nih.gov
In addition to its role in export, NUP100 is also a key participant in the import of proteins from the cytoplasm into the nucleus. uniprot.orgyeastgenome.org This process is vital for delivering proteins that function within the nucleus, such as transcription factors and DNA replication machinery.
The primary mechanism for importing nuclear proteins is the classical NLS-mediated pathway. yeastgenome.org Proteins destined for the nucleus contain a specific amino acid tag called a Nuclear Localization Sequence (NLS), which is recognized by importin transport receptors. NUP100 is explicitly involved in the import of NLS-bearing proteins into the nucleus. yeastgenome.org Its GLFG repeats serve as binding sites for importins, such as Kap95p, facilitating the movement of the importin-cargo complex through the NPC. yeastgenome.org Deletion of the GLFG domain from its paralog, Nup116, has been shown to cause defects in nuclear protein import, underscoring the importance of these domains in the process. yeastgenome.org
Table 2: Research Findings on NUP100 Transport Roles
| Transport Pathway | Role of NUP100 | Key Interacting Factors |
| mRNA Export (General) | Facilitates translocation of poly(A)+ RNA through the NPC. uniprot.org | mRNA export factors (e.g., Mex67) |
| mRNA Export (Stress) | Specifically implicated in the export of heat shock mRNAs. yeastgenome.org | Stress-specific export machinery |
| Protein Import | Facilitates the import of NLS-containing proteins. yeastgenome.org | Importins (e.g., Kap95p) |
Involvement in Protein Import Pathways
Interactions with Karyopherins (e.g., Kap95p)
The nucleoporin Nup100p plays a crucial role in the bidirectional transport of molecules across the nuclear pore complex (NPC) through its interaction with karyopherins, such as Kap95p. Kap95p is a key nuclear import factor in Saccharomyces cerevisiae. The interaction between Nup100p and Kap95p is mediated by the glycine-leucine-phenylalanine-glycine (GLFG) repeat domains present in Nup100p yeastgenome.orgnih.gov. Specifically, these GLFG repeats serve as binding sites for Kap95p yeastgenome.org.
This physical interaction is integral to the recycling of Kap95p from the nucleus back to the cytoplasm, a necessary step for continuous rounds of nuclear import nih.govnih.gov. A nuclear export signal (NES) within Kap95p is required for this interaction with the GLFG regions of Nup100p and its paralog Nup116p nih.govnih.gov. Mutation of this NES in Kap95p disrupts its interaction with the GLFG domains of Nup100p and Nup116p, leading to the accumulation of the mutated Kap95p at the nuclear envelope and within the nucleoplasm, thereby inhibiting further nuclear import nih.govnih.gov. This suggests a model where Nup100p and Nup116p are involved in the export of Kap95p back to the cytoplasm, ensuring the efficiency of the nuclear import machinery nih.gov. While Nup116p appears to have a primary role in Kap95p recycling, Nup100p can compensate in its absence nih.gov.
Unique Role in Transfer RNA (tRNA) Export and Cellular Longevity
Recent studies have uncovered a novel function for Nup100p in the export of transfer RNA (tRNA) and its subsequent impact on the longevity of Saccharomyces cerevisiae. Deletion of the NUP100 gene has been shown to increase the replicative life span (RLS) of yeast cells nih.govnih.govvumc.org. This effect is linked to the role of Nup100p in mediating the nuclear export of specific tRNAs nih.govnih.govvumc.org.
In cells lacking the NUP100 gene (nup100Δ mutants), several specific tRNA species accumulate in the nucleus nih.govnih.gov. Fluorescence in situ hybridization (FISH) experiments have demonstrated that tRNAs such as tRNAtyr, tRNAile, and tRNAtrp are among those that build up in the nuclei of nup100Δ cells nih.gov. Interestingly, this accumulation does not appear to be a result of defects in tRNA splicing or aminoacylation, suggesting that Nup100p is primarily involved in the nuclear export of mature, processed tRNAs nih.govnih.gov. The pattern of tRNA accumulation in nup100Δ mutants is distinct from that observed in cells with mutations in other known tRNA export factors like Los1 or Msn5, indicating that Nup100p regulates tRNA export through a novel mechanism nih.govnih.gov. It is hypothesized that Nup100p is required for the re-export of a subset of mature tRNAs that are imported into the nucleus after being spliced in the cytoplasm nih.gov.
The nuclear accumulation of tRNA in nup100Δ cells leads to a downstream effect on the protein levels of the transcription factor Gcn4p nih.govnih.govvumc.org. Gcn4p is a global transcription factor involved in the general amino acid control network, which is activated in response to amino acid starvation and other stresses yeastgenome.org. In nup100Δ mutants, the protein levels of Gcn4p are increased nih.govnih.govvumc.org. This elevation of Gcn4p levels is a critical mediator of the extended lifespan observed in these cells nih.gov.
The increased longevity of nup100Δ cells is dependent on the transcription factor Gcn4p nih.gov. When the GCN4 gene is also deleted in a nup100Δ background (nup100Δ gcn4Δ), the extended lifespan is significantly reduced nih.gov. This indicates that Gcn4p plays an essential role in mediating the effects of nuclear tRNA accumulation on the replicative life span nih.gov. The proposed model suggests that the defect in tRNA export in nup100Δ cells leads to an overproduction of Gcn4p, which in turn promotes an increase in the replicative lifespan nih.gov. This connection between Nup100p-mediated tRNA export, Gcn4p levels, and cellular aging reveals a previously unknown pathway that regulates longevity in S. cerevisiae.
Role of NUP100 in Nuclear Pore Complex Assembly and Maintenance
Integration within the NPC Scaffold
Nup100p is an integral component of the nuclear pore complex (NPC), a massive protein structure that spans the nuclear envelope and regulates the transport of macromolecules between the nucleus and the cytoplasm yeastgenome.orguniprot.org. It is one of approximately 30 different nucleoporins (Nups) that make up the NPC in S. cerevisiae nih.gov. Nup100p belongs to a family of nucleoporins characterized by the presence of GLFG (glycine-leucine-phenylalanine-glycine) repeats yeastgenome.orgrupress.org.
| Feature | Description |
| Protein Family | GLFG Nucleoporin |
| Location in NPC | Primarily cytoplasmic side, part of the central core |
| Function in NPC Structure | Acts as a linker Nup, connecting inner ring components and cytoplasmic filaments |
| Paralog | Nup116p |
| Essentiality | Not essential for viability, but synthetically lethal with other Nup mutations |
Contribution to NPC Integrity and Stability
Detailed research findings have illuminated the multifaceted contributions of NUP100 to the structural and functional stability of the NPC. Although non-essential for viability in wild-type yeast, the absence of NUP100 becomes critical in combination with mutations in other nucleoporin genes, a phenomenon known as synthetic lethality. This genetic interaction signifies that NUP100 provides a crucial function that becomes essential for cell survival when parallel or related pathways are disrupted.
One key aspect of NUP100's role in NPC stability is its relationship with its paralog, NUP116. NUP100 and NUP116 share significant sequence similarity, suggesting a degree of functional redundancy. The double deletion of NUP100 and NUP116 is lethal, indicating that together they perform an essential function that neither can fully compensate for alone. This genetic relationship points to a shared or overlapping role in maintaining the structural or functional integrity of the NPC.
Furthermore, the C-terminal domain of NUP100 exhibits notable homology with regions in NUP116 and another nucleoporin, NUP145. Experimental evidence has shown that the expression of the C-terminal region of NUP100 can be toxic and inhibit the growth of yeast cells lacking NUP116 (nup116Δ). This suggests that the C-terminal domain of NUP100 is involved in critical interactions within the NPC, and its dysregulation can disrupt the delicate balance required for proper NPC assembly and function.
In addition to its genetic interactions, NUP100 is also implicated in the dynamic processes of NPC assembly and disassembly. Notably, NUP100 has been identified as a potential target for post-translational modifications, such as phosphorylation, which are thought to regulate the disassembly of the NPC during mitosis. This suggests a role for NUP100 in the controlled breakdown and subsequent reassembly of the nuclear pore, a process vital for cell division.
The stability of NUP100 itself at the NPC can also be influenced by cellular aging. Studies have shown that the abundance of certain nucleoporins, including NUP100, can change during the replicative lifespan of yeast cells. This age-related alteration in NUP100 levels may contribute to changes in NPC function and integrity over time.
The following interactive table summarizes key research findings related to the contribution of NUP100 to NPC integrity and stability.
| Research Finding | Experimental Observation | Implication for NPC Integrity and Stability |
| Genetic Interactions | Deletion of NUP100 is synthetically lethal with mutations in other nucleoporin genes. yeastgenome.org | NUP100 provides a crucial function that becomes essential when other NPC components are compromised. |
| Paralogous Relationship | The nup100Δ nup116Δ double mutant is inviable. yeastgenome.org | NUP100 and NUP116 have overlapping essential functions in maintaining NPC integrity. |
| Domain-Specific Function | Expression of the C-terminal domain of NUP100 is toxic in nup116Δ cells. molbiolcell.org | The C-terminal region of NUP100 is involved in critical interactions for NPC assembly or stability. |
| Role in NPC Dynamics | NUP100 is a potential target for phosphorylation during mitotic NPC disassembly. biorxiv.orgbiorxiv.org | NUP100 plays a role in the regulated assembly and disassembly of the NPC during the cell cycle. |
| Age-Related Changes | The abundance of NUP100 at the nuclear envelope can change with the replicative age of the cell. elifesciences.org | Age-related alterations in NUP100 levels may impact NPC function and stability over the cell's lifespan. |
Protein Protein Interactions and Complex Formation Involving Nup100
Direct and Indirect Interactions with Other Nucleoporins (Nups)
Nup100p belongs to the GLFG (glycine-leucine-phenylalanine-glycine) repeat subfamily of nucleoporins. yeastgenome.org This group of proteins is primarily located in the central channel of the NPC and contributes significantly to the permeability barrier. constantsystems.com Nup100p shares significant sequence and structural similarity over its entire length with Nup116p, suggesting they arose from a whole genome duplication event. yeastgenome.orgyeastgenome.org The N-terminal half of Nup145p also contains GLFG repeats and is similar to both Nup100p and Nup116p. yeastgenome.org These GLFG domains are intrinsically disordered and serve as dynamic binding sites for nuclear transport receptors. atlasgeneticsoncology.orgnih.gov While often considered functionally redundant to some degree, these paralogs also exhibit distinct roles. For instance, deletion of NUP100 is not lethal, but a double deletion with nup116 is inviable, highlighting overlapping essential functions. yeastgenome.org The GLFG regions of Nup100p can form amyloid-like fibers in vitro, a property that may contribute to the hydrogel-like characteristics of the NPC's central channel. nih.gov
Nup100p is a key component of the Nup82 complex, a subcomplex situated on the cytoplasmic face of the NPC that plays a critical role in mRNA export. researchgate.net Structural studies have revealed that the C-terminal domain of Nup100p, along with its paralogs Nup116p and Nup145N, forms a stable heterotrimeric complex with Nup82p and Nup159p. pnas.org In this arrangement, the N-terminal, seven-bladed β-propeller domain of Nup82p serves as a central scaffold, anchoring both a C-terminal fragment of Nup116p (or Nup100p/Nup145N) and the C-terminal tail of Nup159. pnas.org The interaction between Nup82p and Nup116p/Nup100p is specific and involves distinct binding sites, including a "K-loop" on Nup100p (specifically, residue K910) that fits into a pocket on Nup82p. pnas.org This complex formation is crucial for positioning these FG-Nups correctly at the cytoplasmic exit of the NPC, which is thought to be essential for the terminal steps of mRNA export. nih.govpnas.org
| Protein | Interacting Partner(s) | Interaction Domain/Site | Function of Interaction |
|---|---|---|---|
| Nup100p | Nup82p, Nup159p | C-terminal domain, specifically the "K-loop" (K910) | Formation of a heterotrimer on the cytoplasmic face of the NPC. pnas.org |
| Nup82p | Nup100p, Nup116p, Nup145N, Nup159p | N-terminal β-propeller domain | Acts as a scaffold, anchoring other Nups to the cytoplasmic side of the NPC. pnas.orgnih.gov |
| Nup116p | Nup82p, Nup159p | C-terminal domain | Paralogous interaction to Nup100p, contributing to the mRNA export platform. pnas.orgnih.gov |
| Nup159p | Nup82p, Nsp1p | C-terminal tail | Component of the Nup82 complex involved in mRNA export. researchgate.netpnas.org |
Beyond the Nup82 complex, Nup100p also functions as a flexible "connector" nucleoporin, linking the outer rings of the NPC to the inner ring. nih.gov It is thought to interact with components of the NPC's core scaffold, which includes proteins like Nup188. nih.gov These interactions help to tie together the different layers of the NPC, which include a membrane-interacting layer, a middle adaptin-like layer containing Nup188 and Nup192, and an inner layer. nih.gov The flexible nature of Nup100p and its paralogs allows for the dynamic nature and structural plasticity of the NPC. nih.gov Affinity capture-mass spectrometry experiments have also identified a physical interaction between Nup100p and Nup188p. thebiogrid.org The relationship with Nup145p is complex; while its N-terminal domain is a paralog of Nup100p, its C-terminal half is a distinct scaffold nucleoporin that integrates into the Nup84 subcomplex. yeastgenome.org Genetic studies show that nup100 nup145 double mutants are viable but temperature-sensitive, indicating functional links between them. yeastgenome.org
Nup100p is asymmetrically localized within the NPC, with a presence on both the cytoplasmic and nuclear faces. nih.gov Its role in the Nup82 complex firmly places it as a component of the cytoplasmic filaments, the structures that emanate from the cytoplasmic ring of the NPC. researchgate.netuniprot.org These filaments are the initial docking sites for many import complexes and the final exit gate for export complexes. The Nup82 complex, including Nup100p, is considered a major platform for mRNA export remodeling. nih.gov While not a canonical component of the nuclear basket—a structure on the nuclear side of the NPC—the dual localization of Nup100p suggests it may have functional interplay with basket components. The basket is involved in the initial steps of mRNA and protein export, and the flexible nature of Nup100p could potentially mediate communication or handover of cargo between the basket and the central channel. nih.govnih.gov
Interactions with Nuclear Transport Receptors and Associated Factors (e.g., Mex67p, Los1, Msn5)
A primary function of FG-nucleoporins like Nup100p is to mediate the translocation of cargo-receptor complexes through the NPC channel. This is achieved through transient, low-affinity interactions between the FG repeats and the transport receptors.
The GLFG domain of Nup100p serves as a direct binding site for the essential mRNA export receptor Mex67p (in a complex with its partner Mtr2p). nih.gov In vitro binding assays confirmed a direct physical interaction between the Nup100-GLFG region and Mex67p. nih.gov This interaction is critical for the export of poly(A)+ RNA from the nucleus. uniprot.orgnih.gov
Nup100p also interacts with import receptors (karyopherins). Its GLFG repeats are a binding site for Kap95p (Importin-β), a key receptor for the import of proteins containing a classical nuclear localization signal (NLS). yeastgenome.orgnih.gov This dual interaction with both import and export receptors highlights Nup100p's central role in bidirectional transport.
Furthermore, Nup100p is implicated in the nuclear export of specific tRNAs. Deletion of NUP100 leads to the nuclear accumulation of certain tRNA species, a phenotype that links Nup100p to the tRNA export pathway. nih.gov This process involves the export receptors Los1p (exportin-t) and Msn5p. While direct binding studies are nuanced, the nuclear accumulation of specific tRNAs in nup100Δ mutants is distinct from that seen in msn5Δ mutants, suggesting Nup100p plays a specific role in a subset of tRNA export events, potentially mediating the interaction of these tRNAs or their associated factors with the NPC. nih.gov Affinity capture-mass spectrometry has also identified an interaction between NUP100 and MSN5. thebiogrid.org
| Transport Factor | Type | Nup100p Interaction Site | Transport Pathway |
|---|---|---|---|
| Mex67p | mRNA Export Receptor | GLFG Domain | Poly(A)+ RNA Export. nih.gov |
| Kap95p | Import Receptor (Importin-β) | GLFG Domain | NLS-mediated Protein Import. yeastgenome.orgnih.gov |
| Los1p / Msn5p | tRNA/Protein Export Receptors | Functional (genetic) interaction | Export of specific tRNAs. nih.gov |
Interaction Networks Implicating NUP100 in Broader Cellular Processes
The protein-protein interactions of Nup100p extend its functional relevance beyond nucleocytoplasmic transport into broader cellular processes like gene regulation and aging. Genome-wide binding studies in yeast have shown that Nup100p, along with other Nups, associates with chromatin. nih.gov This binding is not strictly correlated with gene expression levels, suggesting a complex regulatory role. nih.govresearchgate.net Nup100p is required for "transcriptional memory," a phenomenon where recently repressed genes are poised for faster reactivation, linking the NPC directly to epigenetic regulation. nih.gov
The role of Nup100p in tRNA export also has significant downstream consequences. The nuclear accumulation of tRNA in nup100Δ mutants leads to increased levels of the transcription factor Gcn4, which in turn contributes to an extended replicative life span in yeast. nih.gov This finding places Nup100p within a genetic network that connects the fidelity of nuclear transport to the regulation of aging. Genetic interaction maps further reveal a dense network of connections, where the deletion of NUP100 is synthetically lethal with mutations in numerous other genes encoding nucleoporins and transport factors, underscoring its central and pleiotropic role in maintaining cellular homeostasis. yeastgenome.org
Genetic Analysis and Cellular Phenotypes Associated with Nup100
Non-Essential Nature of NUP100 Gene
The NUP100 gene in Saccharomyces cerevisiae is considered non-essential for cell viability. yeastgenome.orgnih.govnih.gov Deletion of the NUP100 gene, resulting in a nup100Δ null mutant, does not lead to cell death under standard laboratory conditions. yeastgenome.org This characteristic has been instrumental in allowing for extensive genetic analysis, such as synthetic lethal screens, to uncover its functional relationships with other cellular components. While viable, the absence of Nup100p is not without consequence, as it leads to various cellular phenotypes, including an increased replicative life span. nih.govnih.gov The viability of the nup100 null mutant is in contrast to its paralog, NUP116, whose null mutant is inviable in the S288C genetic background. yeastgenome.orgyeastgenome.org
Synthetic Genetic Interactions of NUP100
Although the deletion of NUP100 alone is not lethal, it results in synthetic lethality when combined with mutations in genes encoding other nucleoporins. yeastgenome.org This genetic interaction highlights a functional redundancy or cooperation among different components of the nuclear pore complex (NPC). For instance, the double mutant nup100 nup116 is inviable, demonstrating that while the cell can survive without one of these paralogous proteins, it cannot survive without both. yeastgenome.orgyeastgenome.org Similarly, mutations in NUP145, another GLFG nucleoporin, are synthetically lethal with nup100 mutations. yeastgenome.org These synthetic lethal relationships suggest that Nup100p shares essential functions with other nucleoporins, particularly those within the central channel of the NPC, and its absence sensitizes the cell to defects in these related components. A synthetic lethal genetic screen with a nup100 null mutant was used to identify the gle2-1 allele, further demonstrating the power of this approach in dissecting NPC function. molbiolcell.org
Table 1: Synthetic Lethal Interactions of NUP100 with other Nucleoporins
| Interacting Gene | Viability of Single Mutant | Viability of Double Mutant with nup100Δ | Reference |
| NUP116 | Inviable (S288C background) | Inviable | yeastgenome.orgyeastgenome.org |
| NUP145 | Essential | Inviable | yeastgenome.org |
| gle2-1 (allele) | Temperature-sensitive lethal | Inviable | molbiolcell.org |
The function of Nup100p is closely tied to nucleocytoplasmic transport, and its absence causes synthetic lethality when combined with mutations in genes encoding nuclear transport factors. yeastgenome.org Nup100p contains GLFG repeats that are known to interact with transport factors. yeastgenome.org It physically interacts with the nuclear import factor Kap95p, a karyopherin, and may play a role in recycling transport factors from the nucleus back to the cytoplasm. yeastgenome.org The genetic interactions underscore the importance of Nup100p in maintaining the efficiency and fidelity of molecular transport through the NPC. When NUP100 is absent, the transport machinery becomes more reliant on other pathways and components, and a secondary mutation in a transport factor can lead to a catastrophic failure of nucleocytoplasmic transport, resulting in cell death.
Genetic Modifiers and Suppressors of NUP100-Related Phenotypes
Genetic modifiers can either enhance or suppress the phenotypes associated with NUP100 mutations. An example of a suppressor is the SNL1 gene. High-copy expression of SNL1 was found to suppress the temperature-sensitive growth defect of the gle2–1 mutant, which itself was identified through a synthetic lethal screen with a nup100 null mutant. molbiolcell.org This suggests that Snl1p, an integral membrane protein, may play a stabilizing role in NPC structure or function that can compensate for the defects arising from the absence of Nup100p in combination with other mutations. molbiolcell.org
Conversely, other genetic modifications can reveal or exacerbate nup100Δ phenotypes. For example, the increased replicative lifespan of nup100Δ mutants is dependent on the transcription factor Gcn4p. nih.govnih.gov Deletion of the GCN4 gene in a nup100Δ background abrogates the longevity phenotype, indicating that GCN4 is a required downstream effector for this specific outcome of NUP100 deletion. nih.govnih.gov
Influence of NUP100 on Gene Positioning and Chromatin Organization
Nup100p is involved in the spatial organization of the genome by mediating the tethering of specific genes to the nuclear periphery. yeastgenome.org This function is part of a broader mechanism of transcriptional regulation where the position of a gene within the nucleus can influence its expression level. The NPC provides anchoring sites for chromatin, creating distinct nuclear microenvironments. Nup100p, as a component of the NPC, contributes to this gene tethering process. yeastgenome.org A well-documented example is its role in the transcriptional memory of the INO1 gene locus. nih.gov Upon activation, the INO1 gene is recruited to the nuclear periphery in a process that involves NPC components, including Nup100p, facilitating its rapid reactivation in subsequent generations.
Differential Requirement for NUP100 in Transcription Factor-Mediated Genome Organization
The spatial arrangement of chromosomes within the nucleus is a non-random process that plays a crucial role in gene regulation. In the budding yeast Saccharomyces cerevisiae, transcription factors (TFs) are key players in organizing the genome by mediating the interaction of specific gene loci with the nuclear pore complex (NPC). nih.govnorthwestern.edu Research has revealed that the nucleoporin Nup100 is a critical component in this process for a subset of transcription factors, highlighting distinct molecular pathways for gene positioning at the nuclear periphery.
A comprehensive screen of yeast transcription factors has demonstrated that while many TFs can target an ectopic DNA site to the NPC, they do so via at least two different mechanisms: one that is dependent on Nup100 and another that is Nup100-independent. nih.govnorthwestern.edu This differential requirement suggests a sophisticated system for regulating genome architecture.
Studies have shown that while the nuclear pore protein Nup2 is generally required for the targeting of genes to the NPC by a vast majority of transcription factors, Nup100's involvement is more selective. nih.gov For instance, the repositioning of genes targeted by the transcription factor Gcn4 to the nuclear periphery is dependent on Gcn4 and Nup2, but does not require Nup100. nih.govresearchgate.net Similarly, the transcription factor Tup1 mediates NPC targeting independently of Nup100. nih.gov
In contrast, a significant number of transcription factors exhibit a clear dependence on Nup100 for their role in gene positioning. nih.gov Examples of such Nup100-dependent transcription factors include Sfl1, Fhl1, and Sfp1. nih.gov For these factors, the presence of Nup100 is essential for the proper localization of their target genes to the nuclear pore. A broader analysis revealed that among a large set of transcription factors capable of directing genes to the nuclear periphery, approximately 63% require Nup100, while the remaining 37% function independently of it. nih.gov This indicates that the Nup100-dependent pathway is a more common mechanism for transcription factor-mediated gene positioning at the NPC. nih.gov
The existence of these two distinct pathways, Nup100-dependent and Nup100-independent, underscores a previously underappreciated layer of complexity in the function of transcription factors in controlling the spatial organization of the yeast genome through their interaction with the NPC. nih.govnorthwestern.edu
Table 1: Differential Requirement of Nup100 for Transcription Factor-Mediated Targeting to the Nuclear Pore Complex
| Transcription Factor | Nup100 Dependence | Nup2 Dependence |
| Gcn4 | Independent | Dependent |
| Tup1 | Independent | Dependent |
| Sfl1 | Dependent | Dependent |
| Fhl1 | Dependent | Dependent |
| Sfp1 | Dependent | Dependent |
Structural Insights into Nup100 Protein
Location and Orientation of NUP100 within the Nuclear Pore Complex Architecture
NUP100 is strategically positioned within the NPC to effectively contribute to its function as a selective gate. Its asymmetric localization is crucial for its role in nucleocytoplasmic transport.
NUP100 is an integral component of the central transport channel of the NPC yeastgenome.orgnih.gov. This channel is lined with a class of nucleoporins known as FG-Nups, which are characterized by domains rich in phenylalanine-glycine (FG) repeat motifs nih.gov. NUP100, being a GLFG-nucleoporin, is predominantly anchored in the inner ring of the NPC scaffold constantsystems.com. These GLFG-Nups, including NUP100, are critical contributors to the permeability barrier of the NPC. The strategic placement of NUP100 within this central channel allows its FG-repeat domains to extend into the transport pathway, where they can directly interact with transport receptors.
While primarily located in the central channel, NUP100's distribution is biased towards the cytoplasmic face of the pore molbiolcell.org. This positions it in proximity to the cytoplasmic filaments, which are involved in the initial steps of nuclear import and the final stages of export. Although not a core component of the cytoplasmic filaments themselves, its orientation towards the cytoplasm suggests a role in interacting with transport complexes as they enter or exit the NPC. Research indicates that NUP100, along with its paralog NUP116, is biased toward the cytoplasmic side of the NPC molbiolcell.org. However, another study suggests that NUP100 is, on average, found symmetrically within the NPC, while NUP116 is asymmetrically localized as part of the cytoplasmic RNA export platform pnas.org.
Significance of FG-Repeat Motifs in NUP100 Function
The phenylalanine-glycine (FG) repeat motifs are the defining functional domains of NUP100 and other FG-nucleoporins. These repeats are intrinsically disordered and play a dual role in both facilitating transport and establishing the NPC's selective barrier.
The FG repeats of NUP100 serve as docking sites for nuclear transport receptors (NTRs), facilitating the translocation of cargo-bound NTRs through the NPC nih.gov. NUP100 physically interacts with the transport receptor Kap95p, and this interaction is mediated by the GLFG repeats of NUP100 yeastgenome.org. This interaction is crucial for the recycling of transport factors from the nucleus back to the cytoplasm yeastgenome.org. The requirement for the GLFG domain of NUP100 is directly correlated with the necessity of FG-NTR interactions during translocation through the NPC nih.gov.
| Interacting Protein | Function in Transport |
| Kap95p | A nuclear import receptor that mediates the transport of proteins into the nucleus. The interaction with NUP100 is important for its recycling back to the cytoplasm. |
The FG-repeat domains of nucleoporins are proposed to form a hydrogel-like meshwork within the central channel of the NPC, creating a selective permeability barrier embopress.orgresearchgate.netembopress.org. This barrier restricts the passive diffusion of large macromolecules while allowing the passage of smaller molecules and transport receptor-cargo complexes. The cohesive FG domains of S. cerevisiae nucleoporins, including NUP100, can form hydrogels in vitro embopress.orgresearchgate.netembopress.org. The high content of asparagine and glutamine in the spacer regions between the FG repeats of some yeast FG domains, such as those in NUP100 and NUP116, is thought to contribute to the formation of these cohesive gels embopress.org. Recent studies using high-speed atomic force microscopy on yeast NPCs have shown that the FG domains create a dynamic permeability barrier with transient voids, resembling a radial polymer brush rather than a static hydrogel nih.gov.
Structural Dynamics and Flexibility of NUP100 Regions
NUP100, like other FG-nucleoporins, possesses a high degree of structural flexibility, which is essential for its function. The protein exhibits a bimodal conformation, characterized by a collapsed, cohesive domain and an extended domain constantsystems.com. The collapsed domain is rich in FG/GLFG repeats, while the extended domain has a higher charge-to-hydrophobicity ratio and lacks these repeats constantsystems.com. This structural plasticity allows for the dynamic interactions required for the transport of a diverse range of molecules through the nuclear pore. The intrinsic disorder of the FG-repeat regions is a key feature that enables the transient and multivalent interactions with transport receptors, facilitating their movement through the NPC. The flexibility of these regions is also crucial for the formation and dynamic nature of the permeability barrier.
| NUP100 Domain | Structural Characteristics | Functional Significance |
| Collapsed Domain | High content of FG/GLFG repeats, low charge-to-hydrophobicity ratio. | Forms a cohesive meshwork contributing to the permeability barrier and provides binding sites for transport receptors. |
| Extended Domain | Lacks FG repeats, high charge-to-hydrophobicity ratio. | Likely involved in positioning the collapsed domain within the NPC and may have regulatory functions. |
Evolutionary Conservation and Comparative Biology of Nup100 Protein
Paralogous Relationship with NUP116 in Saccharomyces cerevisiae
In the budding yeast S. cerevisiae, NUP100 shares a close evolutionary relationship with another nucleoporin, NUP116. These two proteins are paralogs, meaning they arose from a gene duplication event within the same genome yeastgenome.orgyeastgenome.org.
The emergence of NUP100 and NUP116 as distinct genes is a direct consequence of a whole-genome duplication (WGD) event that occurred in the evolutionary history of the Saccharomyces lineage yeastgenome.orgyeastgenome.orgmit.edu. This event, which took place approximately 100 million years ago, resulted in the doubling of the entire chromosome set mit.edu. Following this duplication, a large number of the duplicated gene pairs were lost, but a significant fraction, including the ancestor of NUP100 and NUP116, were retained mit.edu. The persistence of these paralogous pairs suggests that they offered some evolutionary advantage, leading to their preservation and subsequent functional divergence.
NUP100 and NUP116 are both GLFG (glycine-leucine-phenylalanine-glycine) nucleoporins, characterized by repetitive GLFG motifs that serve as binding sites for transport receptors yeastgenome.orgyeastgenome.org. They are integral components of the central core of the NPC and play direct roles in nucleocytoplasmic transport and maintaining the permeability barrier of the NPC yeastgenome.orgyeastgenome.org. Both proteins can bind to the karyopherin Kap95p, a key import receptor, through their GLFG domains yeastgenome.orgyeastgenome.orgnih.gov. Furthermore, the GLFG regions of both Nup100p and Nup116p can directly interact with the mRNA export factor Mex67p nih.gov.
Despite their similarities, NUP100 and NUP116 have also evolved distinct functions. While deletion of NUP100 is not lethal, a null mutant of its paralog NUP116 is inviable in some genetic backgrounds, highlighting a more critical role for NUP116 yeastgenome.orgyeastgenome.org. A key distinguishing feature is the presence of a Gle2p-binding sequence (GLEBS) in Nup116p, which is absent in Nup100p embopress.orgresearchgate.netnih.govembopress.org. This sequence is responsible for anchoring the mRNA export factor Gle2p to the nuclear pore embopress.orgresearchgate.netembopress.org. Interestingly, inserting the GLEBS motif into Nup100p allows it to complement the function of Nup116p, demonstrating the modular nature of these proteins and the functional significance of this specific domain embopress.orgresearchgate.netembopress.org.
Nup100 has also been implicated in the nuclear export of specific tRNAs, a role that impacts the replicative lifespan of yeast nih.govnih.gov. Deletion of NUP100 leads to the nuclear accumulation of certain tRNAs, which in turn increases the protein levels of the transcription factor Gcn4 and extends the replicative lifespan nih.govnih.gov.
| Feature | NUP100 | NUP116 |
| Paralogy | Paralogous to NUP116 | Paralogous to NUP100 |
| Origin | Whole Genome Duplication | Whole Genome Duplication |
| Essentiality | Non-essential | Essential in some backgrounds |
| GLFG Repeats | Present | Present |
| Kap95p Binding | Yes | Yes |
| Mex67p Binding | Yes | Yes |
| Gle2p Binding Sequence (GLEBS) | Absent | Present |
| Role in tRNA Export | Yes | Not explicitly detailed |
Orthologous Relationships in Other Eukaryotes (e.g., Human Nup98)
The evolutionary conservation of nucleoporins extends beyond paralogous relationships within a single species. NUP100 and its paralog NUP116 share an orthologous relationship with the human nucleoporin Nup98 nih.govsemanticscholar.org. Orthologs are genes in different species that evolved from a common ancestral gene by speciation.
Human Nup98, like its yeast counterparts, is a GLFG nucleoporin that plays a crucial role in nucleocytoplasmic transport nih.govnih.gov. A striking example of conserved interaction motifs is the GLEBS domain. While absent in Nup100p, the GLEBS motif found in Nup116p is evolutionarily conserved and present in vertebrate Nup98 embopress.orgresearchgate.netembopress.org. This conservation underscores the fundamental importance of the interaction between this class of nucleoporins and the mRNA export factor Rae1 (the human homolog of Gle2p) across a vast evolutionary distance nih.gov. Both yeast Nup116 and human Nup98 possess a binding site for Gle2/Rae1, which is critical for RNA export pnas.org. Furthermore, the C-terminal domain of human Nup98 can interact with the yeast Nup82p complex, demonstrating a conserved binding interface researchgate.net.
The functional conservation between yeast NUP100/NUP116 and human Nup98 points to deeply rooted mechanistic parallels in the process of nucleocytoplasmic transport. These proteins are involved in both nuclear import and export pathways. The GLFG repeats in both yeast and vertebrate proteins provide docking sites for transport receptors, facilitating the passage of cargo through the NPC nih.govnih.gov. The involvement of Nup98 in the export of most RNAs in vertebrates mirrors the role of its yeast homologs in mRNA and tRNA export nih.govnih.govnih.gov. Human Nup98 is also a mobile nucleoporin that can shuttle between the NPC and the nuclear interior in a transcription-dependent manner, suggesting a dynamic role in coupling transcription and RNA export, a mechanism that may have parallels in yeast researchgate.net.
| Feature | S. cerevisiae NUP100/NUP116 | Human Nup98 |
| Orthology | Orthologous to Human Nup98 | Orthologous to Yeast NUP100/NUP116 |
| Protein Family | GLFG Nucleoporin | GLFG Nucleoporin |
| Role in RNA Export | Yes (mRNA and tRNA) | Yes (most RNAs) |
| Gle2/Rae1 Binding Motif | Present in NUP116 | Present |
| Interaction with Transport Factors | Yes (e.g., Kap95p, Mex67p) | Yes |
NUP100 as a Prion-Former and Prion-Like Properties
In addition to its role in nucleocytoplasmic transport, NUP100 exhibits the intriguing property of being able to form prions nih.govnih.gov. Prions are self-propagating protein aggregates that can act as heritable genetic elements nih.gov. The prion-forming capacity of Nup100 is linked to its GLFG repeats and glutamine/asparagine (Q/N)-rich regions, which are characteristic of many yeast prion-forming domains nih.govnih.gov.
Characterization of NUP100 Prion State in Saccharomyces cerevisiae
In the budding yeast Saccharomyces cerevisiae, certain proteins rich in glutamine and asparagine (Q/N) can self-assemble into self-propagating amyloid-like structures known as prions. nih.govnih.gov These prions act as protein-based genetic elements, creating a system of inheritance independent of nucleic acids. nih.govnih.gov The nuclear pore complex (NPC), which mediates transport between the nucleus and cytoplasm, contains several Q/N-rich proteins, including the nucleoporin Nup100. nih.govyeastgenome.org Research has established that Nup100 possesses the ability to form a bona fide prion in S. cerevisiae. nih.govnih.gov This prion state is officially designated as [NUP100+], following standard prion nomenclature. nih.gov
The formation of the Nup100 prion is driven by specific sequence features within the protein. nih.govnih.gov A critical element is the presence of repeating Glycine-Leucine-Phenylalanine-Glycine (GLFG) motifs, which strongly encourage the self-assembly of Nup100 into amyloid structures with prion characteristics. nih.govnih.gov The region of Nup100 with the highest propensity for prion formation is located between amino acids 300-400. nih.gov This segment, designated Nup100f, is notably rich in Q/N residues (38%) and contains seven FG repeats, which are predominantly GLFG motifs. nih.gov
Experimental studies have provided robust evidence for the prion-forming capacity of Nup100. In vitro, the purified Nup100f fragment was shown to assemble into amyloid structures. This assembly was monitored using Thioflavin-T (ThT), a dye that exhibits a change in fluorescence upon binding to amyloid fibrils, confirming the amyloidogenic nature of this domain. nih.gov In vivo, the overexpression of Q/N-rich regions of Nup100 in yeast cells resulted in the formation of distinct cytoplasmic foci, a characteristic feature of prion-like aggregation. nih.gov These aggregates were found to be insoluble and could sequester other endogenous GLFG-containing nucleoporins. For instance, overexpressing the Nup100201–400 fragment caused endogenous Nup100-GFP, Nup116-GFP, and Nup49-GFP to mislocalize and form foci. nih.gov However, it did not affect Nup2, a nucleoporin that lacks GLFG motifs, highlighting the specificity of the interaction. nih.gov It is noted that the formation of the [NUP100+] prion has been demonstrated under conditions where the Nup100 protein or its prion-forming domain is overproduced. mdpi.com
| Feature | Description | Reference |
|---|---|---|
| Designation | [NUP100+] | nih.gov |
| Location | Amino acids 300-400 (designated Nup100f) show the highest similarity to yeast prions. | nih.gov |
| Composition | Rich in Glutamine/Asparagine (Q/N) residues (38%). | nih.gov |
| Key Motifs | Contains seven repeating Phenylalanine-Glycine (FG) motifs, primarily GLFG type. | nih.gov |
| In Vitro Behavior | Forms amyloid structures that bind Thioflavin-T (ThT). | nih.gov |
| In Vivo Behavior | Overexpression leads to the formation of insoluble cytoplasmic aggregates (foci). | nih.gov |
Implications for Protein Aggregation and Cellular Homeostasis
The aggregation of Nup100 into a prion state has significant consequences for protein aggregation and the maintenance of cellular homeostasis. The formation of insoluble Nup100 aggregates directly impacts the function of the nuclear pore complex (NPC). nih.gov By sequestering other essential GLFG nucleoporins like Nup116 and Nup49, Nup100 aggregation can disrupt the architecture and integrity of the NPC. nih.gov Given that the NPC is the sole gateway for macromolecular transport between the nucleus and the cytoplasm, any perturbation to its structure can compromise vital cellular processes, including mRNA export and protein import. yeastgenome.orgrupress.org
Nup100's role in nucleocytoplasmic transport is closely linked to the cell's ability to respond to stress. For example, Nup100 is involved in the export of mRNA from the nucleus in response to heat stress. yeastgenome.org The conversion of Nup100 to an aggregated, prion form could impair this function, thereby hindering the cell's capacity to mount an effective stress response. Furthermore, the aggregation of Nup100 challenges the cell's protein homeostasis (proteostasis) network. encyclopedia.pub This network is responsible for managing protein folding and clearing misfolded or aggregated proteins to prevent cytotoxicity. encyclopedia.pubnih.gov The formation of stable, self-propagating Nup100 prions represents a direct burden on this quality control system.
Interestingly, the functional state of Nup100 has been linked to the regulation of cellular lifespan. Studies have shown that deleting the NUP100 gene increases the replicative life span (RLS) of yeast. nih.govnih.gov This effect is associated with the accumulation of specific tRNAs in the nucleus, which in turn leads to elevated levels of the transcription factor Gcn4. nih.govnih.gov This finding reveals a novel role for Nup100 in tRNA export and suggests that its aggregation could disrupt the delicate balance of factors that control cellular aging. While often associated with pathology, prion formation in yeast can also be a mechanism for generating phenotypic diversity, potentially allowing for rapid adaptation to new environmental conditions. nih.govfrontiersin.org The heritable switch to the [NUP100+] state could therefore represent a trade-off, potentially altering cellular physiology in ways that could be either detrimental or advantageous depending on the context.
| Cellular Process | Implication of NUP100 Aggregation/[NUP100+] State | Reference |
|---|---|---|
| Protein Homeostasis | Challenges the protein quality control (PQC) system by forming stable, insoluble aggregates. | encyclopedia.pubnih.gov |
| Nuclear Pore Complex Function | Sequesters other GLFG nucleoporins (e.g., Nup116, Nup49), potentially disrupting NPC integrity and function. | nih.gov |
| Nucleocytoplasmic Transport | May impair transport of macromolecules, such as mRNA export during heat stress. | yeastgenome.org |
| Cellular Lifespan | Functional Nup100 is involved in tRNA export; its absence extends replicative lifespan, suggesting aggregation could alter aging pathways. | nih.govnih.gov |
| Stress Response | Could compromise the cell's ability to respond to environmental stresses like heat by affecting mRNA transport. | yeastgenome.org |
| Phenotypic Diversity | Prion formation can act as an epigenetic switch, potentially providing a mechanism for rapid adaptation. | nih.govfrontiersin.org |
Advanced Methodologies for Studying Nup100 Protein
Genetic Engineering and Mutant Strain Construction
Genetic manipulation of S. cerevisiae is a cornerstone for dissecting the in vivo roles of Nup100. The efficiency of homologous recombination in yeast facilitates precise genome editing to create strains that reveal the protein's function. researchgate.net
Truncation mutants are also employed to dissect the functions of specific domains within Nup100. A notable example is the creation of a nup100ΔGLFG mutant, where the region containing the Glycine-Leucine-Phenylalanine-Glycine repeats is removed. nih.gov Studies with this mutant have revealed that the GLFG domain is crucial for the nuclear export of specific tRNAs, a key function of Nup100 that impacts the replicative lifespan of the yeast cell. nih.gov
| NUP100 Mutant | Phenotype/Finding | Reference Method |
| nup100Δ (full deletion) | Viable, but synthetically lethal with other nucleoporin mutations. yeastgenome.org | Gene Deletion via Homologous Recombination |
| Increased replicative lifespan. nih.govnih.gov | Lifespan Analysis | |
| Accumulation of specific tRNAs in the nucleus. nih.govnih.gov | Fluorescence In Situ Hybridization (FISH) | |
| nup100ΔGLFG (truncation) | Nuclear accumulation of specific tRNAs, similar to full deletion. nih.gov | Domain Deletion via Homologous Recombination |
For genes that are essential or part of essential complexes, conditional alleles allow for the study of protein function under specific, controlled conditions. While NUP100 is not essential, its synthetic lethality with other mutations makes conditional systems valuable for studying its function in those genetic backgrounds. Techniques like the "Anchor Away" system can be used to rapidly deplete a nuclear protein by conditionally exporting it to the cytoplasm upon the addition of rapamycin, allowing for the study of acute loss-of-function phenotypes. nih.gov
Reporter systems, particularly fluorescent protein fusions, are invaluable for studying protein localization and dynamics. Nup100 has been endogenously tagged with Green Fluorescent Protein (GFP) to visualize its location at the nuclear rim. nih.gov These Nup100-GFP strains are instrumental in high-resolution microscopy techniques to map the protein's precise position within the NPC architecture. pnas.orgnih.gov
Biochemical and Biophysical Techniques for Protein Analysis
Biochemical and biophysical methods are essential for understanding the molecular interactions and structural context of Nup100.
The Yeast Two-Hybrid (Y2H) system is a genetic method used to discover binary protein-protein interactions in vivo. nih.govnih.gov It relies on the reconstitution of a functional transcription factor when two proteins of interest, fused to the factor's binding and activation domains respectively, interact. youtube.com This technique has been used to identify direct interactors of Nup100 within the NPC. yeastgenome.org
Affinity Capture-Mass Spectrometry (AC-MS) is a powerful technique for identifying entire protein complexes. In this method, a tagged version of the protein of interest (the "bait," e.g., Nup100) is used to pull down its interaction partners from a cell lysate. springernature.com The entire complex is then analyzed by mass spectrometry to identify all the constituent proteins. nih.govnih.gov This approach has been highly effective in mapping the extensive interaction network of Nup100 and other nucleoporins. yeastgenome.orgnih.gov
| Interaction Assay | Principle | Application to Nup100 | Number of Interactions Found |
| Yeast Two-Hybrid (Y2H) | In vivo detection of binary protein interactions. | Identifies direct binding partners. | 10 yeastgenome.org |
| Affinity Capture-Mass Spectrometry (AC-MS) | In vitro isolation of protein complexes for identification. | Reveals a broad network of stable and transient interactors. | 134 yeastgenome.org |
| Co-purification | Purification of a protein and its associated partners. | Confirms stable complex formation. | 2 yeastgenome.org |
| Proximity Label-MS | Labeling of nearby proteins in vivo. | Identifies transient or spatially close proteins. | 1 yeastgenome.org |
Data sourced from the Saccharomyces Genome Database (SGD) as of September 2025. yeastgenome.org
To understand the assembly and function of the NPC in a controlled environment, researchers use in vitro reconstitution. This "bottom-up" approach involves expressing and purifying individual nucleoporins, including Nup100, and then mixing them under specific conditions to reconstitute subcomplexes or even larger portions of the NPC. ncdir.org This methodology is crucial for determining the minimal components required for a specific function and for dissecting the assembly pathway of the NPC. The Saccharomyces Genome Database indicates that Nup100 has been included in 28 studies involving reconstituted complexes, underscoring its importance in the structural integrity of the NPC. yeastgenome.org
High-Resolution Microscopy and Imaging Techniques
Visualizing the NPC, a massive and complex molecular machine, requires advanced imaging techniques. Fluorescence microscopy of GFP-tagged Nup100 confirms its localization to the nuclear envelope. nih.gov To achieve a more precise localization, super-resolution techniques are employed. Nuclear Rim Intensity Measurement (NuRIM) is a quantitative fluorescence microscopy method that determines the average radial position of tagged proteins within the native NPC structure. pnas.orgnih.gov NuRIM analysis has been used to map the position of Nup100 along the nucleocytoplasmic axis of the pore. pnas.org
Computational and Systems Biology Approaches
Coarse-grained (CG) molecular dynamics (MD) simulations are a computational technique that allows for the study of large biomolecular systems over longer timescales than are accessible with all-atom simulations. mdpi.comuiuc.edu This is achieved by representing groups of atoms as single "beads," thereby reducing the number of degrees of freedom in the system. uiuc.edu
In the context of the nuclear pore complex (NPC), CG-MD simulations have been utilized to probe the disordered domains of nucleoporins. nih.gov These simulations provide insights into the dynamic behavior and interactions of the flexible phenylalanine-glycine (FG) repeat domains that are characteristic of many nucleoporins, including Nup100. The FG domains of Nup100 are crucial for its function in mediating nucleocytoplasmic transport.
Studies using CG-MD have helped to model the permeability barrier of the NPC, which is formed by the FG-Nups. nih.gov These simulations can explore how different factors, such as the cohesiveness of the FG domains, contribute to the selective gating of the NPC. For instance, the FG domains of Nup100 and its homologs are considered to be highly cohesive and play a critical role in maintaining the permeability barrier. researchgate.net
While specific CG-MD studies focusing exclusively on Nup100 are not extensively detailed in the provided search results, the application of this methodology to the broader family of FG-Nups provides a framework for understanding the dynamic and structural properties of Nup100's FG domain. These computational approaches are complementary to experimental techniques and can help to interpret experimental data in a dynamic context.
Interactome mapping and network analysis are powerful systems biology approaches used to elucidate the complex network of protein-protein interactions within a cell. For Saccharomyces cerevisiae, extensive efforts have been made to map the yeast interactome, providing valuable insights into the functional relationships between proteins. harvard.edu
Nup100, as a component of the nuclear pore complex (NPC), is part of a large and intricate network of interactions. The yeast NPC is composed of approximately 30 different nucleoporins (Nups), and understanding their physical interactions is crucial for comprehending the assembly and function of the NPC. nih.gov
Several high-throughput methods, such as yeast two-hybrid (Y2H) screens and affinity purification coupled with mass spectrometry (AP/MS), have been employed to identify protein-protein interactions in yeast. harvard.edu These studies have revealed a dense network of interactions among the Nups. For Nup100, it is known to be part of the central core of the NPC and contributes to nucleocytoplasmic transport. yeastgenome.org
Network analysis of the yeast interactome has shown that the binary protein interaction map is enriched for transient signaling interactions and inter-complex connections. harvard.edu Nup100's interactions are critical for its role in the transport of specific molecules. For example, it physically interacts with Kap95p, a protein involved in nuclear import, and this interaction involves the GLFG repeats of Nup100. yeastgenome.org
Furthermore, genetic interaction studies, where the deletion of NUP100 is combined with mutations in other genes, have revealed synthetic lethal relationships with other nucleoporins and transport factors. yeastgenome.org This indicates that Nup100 has functions that are redundant with other proteins in the cell, and its absence can be compensated for unless a related pathway is also perturbed.
| Interacting Protein | Interaction Type | Functional Relevance |
| Kap95p | Physical | Nuclear import |
| Other Nucleoporins | Genetic (Synthetic Lethality) | NPC function and integrity |
High-Throughput Genetic Interaction Screens (e.g., Epistatic MiniArray Profile - E-MAP)
High-throughput genetic interaction screens are powerful methodologies for systematically mapping the functional relationships between genes. In Saccharomyces cerevisiae, techniques such as the Epistatic MiniArray Profile (E-MAP) have been instrumental in elucidating the complex network of genetic interactions that underpin cellular processes. These approaches measure the fitness of double mutants compared to the expected fitness based on the individual single mutants, revealing aggravating (synthetic lethal or sick) or alleviating (suppressive) genetic interactions. A quantitative genetic interaction score is calculated, where a negative score typically indicates an aggravating interaction, and a positive score suggests an alleviating one. This data allows for the functional clustering of genes and the inference of protein pathway organization.
The NUP100 protein, a component of the nuclear pore complex (NPC), has been a subject of such large-scale genetic interaction studies. While not an essential gene, deletion of NUP100 results in synthetic lethality when combined with mutations in genes encoding other nucleoporins and factors involved in nucleocytoplasmic transport yeastgenome.org. This suggests functional redundancy and parallel pathways in maintaining the integrity and function of the NPC.
Detailed Research Findings from a Global Genetic Interaction Network
A comprehensive study by Costanzo et al. (2016) generated a global genetic interaction network for S. cerevisiae, which provides quantitative data on the genetic interactions of NUP100 nih.gov. This dataset, accessible through TheCellMap.org, offers detailed insights into the functional context of Nup100. The interactions are scored, with strongly negative scores (e.g., < -2.5) indicating significant synthetic sickness or lethality, while positive scores reveal alleviating interactions.
Analysis of the NUP100 genetic interaction profile reveals a dense network of negative interactions with other components of the NPC, particularly those within the Nup84 subcomplex and other FG-nucleoporins. This underscores the collaborative nature of these proteins in nuclear transport and NPC biogenesis.
Below are tables summarizing significant negative and positive genetic interactions for NUP100 based on data from this global screen.
Table of Negative Genetic Interactions with NUP100
This table presents a selection of genes that exhibit a significant negative genetic interaction with NUP100. A double mutant of nup100Δ and a mutation in the listed gene results in a fitness defect more severe than expected.
| Interacting Gene | Systematic Name | Interaction Score | Function of Interacting Protein |
| NUP116 | YMR047C | - | FG-nucleoporin, paralog of Nup100 |
| NUP145 | YGL065C | - | FG-nucleoporin of the Nup84 complex |
| NUP84 | YOR103C | - | Component of the Nup84 subcomplex of the NPC |
| SEH1 | YLR304C | - | Component of the Nup84 subcomplex of the NPC |
| SEC13 | YBR234C | - | Component of the Nup84 subcomplex and COPII coat |
| NUP157 | YGL175C | - | FG-nucleoporin |
| NUP170 | YLR138W | - | Component of the inner ring of the NPC |
| POM152 | YEL045C | - | Integral membrane protein of the NPC |
Table of Positive Genetic Interactions with NUP100
This table highlights genes that have a positive genetic interaction with NUP100. The double mutant exhibits better fitness than expected, which can indicate that the two genes act in the same pathway or that one mutation suppresses the effect of the other.
| Interacting Gene | Systematic Name | Interaction Score | Function of Interacting Protein |
| BRE5 | YDL016C | + | Ubp3p-associated protein, involved in deubiquitination |
| UBP3 | YHR034C | + | Deubiquitinating enzyme |
| GTR1 | YNL290W | + | GTP-binding protein involved in TOR signaling |
| MEH1 | YPR091C | + | Component of the SEA complex, involved in TORC1 signaling |
The extensive negative genetic interactions between NUP100 and other nucleoporin genes confirm its critical, albeit redundant, role within the nuclear pore complex. The synthetic lethality observed with its paralog, NUP116, is a classic example of duplicated genes performing overlapping essential functions yeastgenome.org. The negative interactions with components of the Nup84 complex suggest a functional link in maintaining the structural integrity of the NPC.
Conversely, the positive genetic interactions are more challenging to interpret but can offer novel insights into cellular pathways that functionally intersect with the NPC. The alleviating interactions with components of the deubiquitination and TOR signaling pathways may suggest a complex regulatory interplay between nutrient sensing, protein turnover, and nucleocytoplasmic transport.
Q & A
Q. What is the primary role of NUP100 in S. cerevisiae, and how is its function experimentally validated?
NUP100 is a nucleoporin critical for tRNA nuclear export and replicative lifespan (RLS) regulation. Studies using nup100Δ mutants revealed nuclear accumulation of specific tRNAs (e.g., tRNAtyr, tRNAile) via fluorescence in situ hybridization (FISH), linking tRNA mislocalization to RLS extension . Northern blotting confirmed that tRNA splicing and aminoacylation remain unaffected, suggesting NUP100 specifically regulates mature tRNA export . Genetic epistasis experiments further demonstrated that GCN4, a transcription factor upregulated in nup100Δ cells, is essential for RLS extension .
Q. How does NUP100 deletion affect nuclear pore complex (NPC) permeability and selective transport?
While NUP100 contains FG repeats critical for NPC barrier function, its deletion does not significantly alter passive diffusion but disrupts specific nuclear transport receptor (NTR)-mediated processes. For example, nup100ΔGLFG mutants exhibit impaired Kap121-dependent transport, which indirectly impacts mitochondrial function and RLS . Structural studies using coarse-grained molecular dynamics simulations highlight NUP100’s role in maintaining bimodal conformations (collapsed vs. extended) essential for selective transport .
Q. What experimental approaches identify NUP100 interaction networks in S. cerevisiae?
Affinity purification coupled with mass spectrometry (AP-MS) and structural modeling based on sequence similarity to known complexes are key methods. For instance, NUP100 interacts with eight nuclear pore components and prionogenic proteins like ASM4, as identified via AP-MS and PrionScan algorithms . Computational models predict co-complexed superfamilies by aligning NUP100 sequences with structurally characterized templates .
Advanced Research Questions
Q. How do conflicting observations about NUP100’s role in tRNA export versus transcriptional memory reconcile?
NUP100 is implicated in both tRNA export and transcriptional memory of the INO1 locus. However, nup100Δ mutants show no RLS changes linked to INO1 memory defects, suggesting distinct mechanisms. tRNA export defects in nup100Δ cells correlate with Gcn4 upregulation and RLS extension, while transcriptional memory requires other NPC components (e.g., Nup116) . This functional dichotomy is resolved through compartment-specific assays, such as chromatin immunoprecipitation (ChIP) for INO1 localization and tRNA-FISH for export analysis .
Q. What explains the evolutionary divergence between NUP100 and NUP116, given their shared origin?
NUP100 and NUP116 arose from a whole-genome duplication (WGD) but diverged functionally. NUP116 retains a Gle2-binding site lost in NUP100, enabling distinct roles in mRNA export. Evolutionary studies using ortholog alignment and intron retention analysis revealed that NUP116/100 alternative splicing was lost post-WGD, leading to gene duplication and functional specialization . Structural comparisons of Gle2-binding domains in pre-WGD species (e.g., K. lactis) further clarify this divergence .
Q. Why do nup100Δ mutants exhibit extended RLS, while other FG-nucleoporin deletions (e.g., nup116ΔGLFG) shorten it?
NUP100’s RLS extension is tRNA- and GCN4-dependent, whereas nup116ΔGLFG shortens RLS via Kap121 mislocalization and mitochondrial dysfunction . This contrast highlights FG-Nup specificity: NUP100 regulates tRNA export, while NUP116 impacts mRNA/NTR transport. Genetic suppression experiments (e.g., gcn4Δ in nup100Δ) and compartment-specific tRNA quantification differentiate these pathways .
Q. How do prion-like properties of NUP100 influence its role in nuclear transport or aging?
NUP100 is identified as a prion protein with FG repeats facilitating amyloid-like aggregation. However, its prionogenic potential (e.g., [NUP100+] prion conformation) remains unlinked to transport functions. Studies using prion-inducing conditions (e.g., guanidine HCl) and aggregation assays (e.g., SDD-AGE) are needed to test if prion states alter tRNA export or NPC integrity .
Methodological Considerations
- For tRNA Export Analysis : Combine FISH with quantitative RT-PCR to distinguish nuclear vs. cytoplasmic tRNA pools .
- For Structural Studies : Use molecular dynamics simulations (e.g., VMD-rendered models) to predict FG-Nup conformations .
- For Genetic Interaction Mapping : Apply synthetic genetic array (SGA) analysis to identify suppressors/enhancers of nup100Δ phenotypes .
Data Contradictions and Resolutions
- Contradiction : NUP100’s role in tRNA export vs. lack of impact on tRNA splicing.
Resolution : Northern blotting and aminoacylation assays confirm NUP100 acts post-maturation, unlike Los1 or Msn5 . - Contradiction : Extended RLS in nup100Δ vs. shortened RLS in nup116ΔGLFG.
Resolution : Pathway-specific assays (e.g., Gcn4 dependency vs. Kap121 localization) clarify distinct mechanistic outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
